Comparative Antiaccelerator Cardiac Activity of N-Alkyl Veratramine Derivatives
In a systematic structure-activity relationship study, N-ethylveratramine exhibited intermediate antiaccelerator activity within the N-alkyl homologous series, falling between the lower activity of N-methylveratramine and the peak activity of N-n-butylveratramine, which achieved approximately 66.7% of veratramine's activity. The N-isobutyl derivative showed only one-tenth the activity of its straight-chain isomer [1]. This demonstrates that the N-ethyl substituent confers a distinct, non-interchangeable pharmacological profile compared to other N-alkyl homologs.
| Evidence Dimension | Antiaccelerator cardiac activity (relative potency in dog heart-lung preparation) |
|---|---|
| Target Compound Data | Intermediate activity between N-methyl (low) and N-n-butyl (peak) |
| Comparator Or Baseline | N-methylveratramine: low activity; N-n-butylveratramine: 66.7% of veratramine; N-isobutyl: ~10% of N-n-butyl |
| Quantified Difference | N-n-butyl shows ~2/3 of veratramine activity; N-isobutyl shows ~10% of N-n-butyl activity |
| Conditions | Dog heart-lung preparation; isolated guinea pig atrium |
Why This Matters
For investigators studying cardiac chronotropic modulation, selecting the correct N-alkyl homolog is essential for achieving a desired potency window; N-ethylveratramine cannot be replaced by N-methyl or N-butyl derivatives without altering experimental outcomes.
- [1] Hawkins DF, Uhle FC, Krayer O. STUDIES ON VERATRUM ALKALOIDS. XXXVII. CHRONOTROPIC CARDIAC ACTION AND TOXICITY OF N-ALKYL DERIVATIVES OF VERATRAMINE. J Pharmacol Exp Ther. 1964;145(3):275-285. View Source
